Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate
Overview
Description
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate is a chiral compound that belongs to the class of carbamate-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the carbamate (Cbz) protecting group helps to prevent unwanted reactions at the amino group during various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (1S,2R)-2-aminocyclopentanecarboxylic acid.
Protection of the Amino Group: The amino group is protected by reacting the starting material with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This forms the Cbz-protected amino acid.
Esterification: The carboxylic acid group is then esterified by reacting the Cbz-protected amino acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and esterification reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Cbz protecting group can be removed by hydrogenation in the presence of a palladium catalyst or by treatment with strong acids such as trifluoroacetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.
Deprotection: Palladium on carbon (Pd/C) with hydrogen gas or trifluoroacetic acid.
Substitution: Reagents such as carbodiimides (e.g., EDC, DCC) for peptide bond formation.
Major Products Formed
Hydrolysis: (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylic acid.
Deprotection: Ethyl (1S,2R)-2-aminocyclopentanecarboxylate.
Substitution: Various peptides or amides depending on the reactants used.
Scientific Research Applications
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate depends on its specific application
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate can be compared with other carbamate-protected amino acids:
Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
Ethyl (1S,2R)-2-(Fmoc-amino)cyclopentanecarboxylate: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Ethyl (1S,2R)-2-(Cbz-amino)cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the Cbz protecting group, which provides stability and selectivity in various chemical reactions.
Properties
IUPAC Name |
ethyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19)/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLVBYDRFDRWTE-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H]1NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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